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Compound of Interest

Compound Name: Benzene-1,2,3-tricarboxylic acid

Cat. No.: B1200061

A Spectroscopic Guide to Benzene-1,2,3-
tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Benzene-1,2,3-tricarboxylic acid (also known as hemimellitic acid). The following sections
detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, offering valuable insights for its identification, characterization, and application
in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Benzene-1,2,3-tricarboxylic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR)
Due to the substitution pattern, the aromatic protons of Benzene-1,2,3-tricarboxylic acid are

expected to exhibit a complex splitting pattern. The carboxylic acid protons typically appear as
a broad singlet at a significantly downfield chemical shift.
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Predicted Chemical

Proton Type Multiplicit Integration
% shift (3, ppm) I .
Carboxylic Acid (- )
10.0-13.0 Broad Singlet 3H
COOH)
Aromatic (H-4, H-6) ~8.0-8.2 Doublet 2H
Aromatic (H-5) ~76-7.8 Triplet 1H

13C NMR (Carbon-13 NMR)

The 13C NMR spectrum is predicted to show five distinct signals due to the molecule's

symmetry.
Carbon Type Predicted Chemical Shift (3, ppm)
Carboxylic Acid (-COOH) 165 - 175
Aromatic (C-1, C-3) 130 - 140
Aromatic (C-2) 130 - 140
Aromatic (C-4, C-6) 128 - 135
Aromatic (C-5) 125-130

Infrared (IR) Spectroscopy

The IR spectrum of Benzene-1,2,3-tricarboxylic acid is characterized by the prominent
absorptions of the carboxylic acid functional groups and the aromatic ring.
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Wavenumber (cm~?)

Vibrational Mode

Description

Very broad band, characteristic

3300 - 2500 O-H stretch of hydrogen-bonded carboxylic
acids.
3100 - 3000 C-H stretch Aromatic C-H stretching.
Strong absorption from the
1760 - 1690 C=0 stretch carboxylic acid carbonyl
groups.[1]
In-ring aromatic stretching
1600, 1450 C=C stretch o
vibrations.
Stretching of the C-O single
1320 - 1210 C-O stretch ) ) )
bond in the carboxylic acid.
Out-of-plane bending of the
950 - 910 O-H bend . _
carboxylic acid O-H group.
Aromatic C-H out-of-plane
900 - 675 C-H bend

bending.

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of Benzene-1,2,3-tricarboxylic acid provides key

information about its molecular weight and fragmentation pattern. The molecular formula is
CoHeOs, and the molecular weight is 210.14 g/mol .[2]
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m/z Proposed Fragment lon Notes

210 [CoaHeOs6] " Molecular ion (M+)

193 [M - OH]* Loss of a hydroxyl radical.

192 [M - H20]* Loss of a water molecule.

165 [M - COOH]* Loss of a carboxyl radical.
Subsequent loss of water from

147 [M - COOH - H20]*
the [M - COOH]* fragment.
Further fragmentation, possibly

120 [C7H40O2]* ) ) )
involving decarboxylation.
Phenyl cation, indicative of a

77 [CeHs]*

benzene ring.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 5-10 mg of Benzene-1,2,3-tricarboxylic acid in a suitable
deuterated solvent (e.g., DMSO-ds, Methanol-da4) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle warming or sonication may be applied if
necessary.

e Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

Data Acquisition (*H and 3C NMR):

e Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]
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e For *H NMR, acquire the spectrum with a sufficient number of scans to achieve a good
signal-to-noise ratio.

e For 3C NMR, use proton decoupling and a longer acquisition time with a greater number of
scans due to the low natural abundance of 13C.[4]

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind a small amount (1-2 mg) of dry Benzene-1,2,3-tricarboxylic acid with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and
pestle until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:

e Obtain a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder of an FTIR spectrometer.

e Acquire the IR spectrum over the desired range (typically 4000-400 cm~1).

Mass Spectrometry

Sample Preparation (Electron lonization - El):

» For direct infusion, dissolve a small amount of the sample in a volatile organic solvent (e.g.,
methanol, acetonitrile).

o For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute
solution of the sample in a suitable solvent. Derivatization to a more volatile ester form may
be necessary for optimal results.

Data Acquisition:

e Introduce the sample into the mass spectrometer.
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e For El, use a standard electron energy of 70 eV.
e Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the structural
correlations of Benzene-1,2,3-tricarboxylic acid.
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Caption: Experimental workflow for the spectroscopic analysis of Benzene-1,2,3-tricarboxylic

acid.
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Caption: Correlation between the structure of Benzene-1,2,3-tricarboxylic acid and its key
spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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